7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This method provides a straightforward access to dihydrocyclopenta[b]indoles, including the fluorinated variant. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an argon atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the fluorine substituent.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole: Another fluorinated indole derivative with different biological activities.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A compound with a similar indole structure but different substituents and biological properties.
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: A selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1) with potential clinical applications.
Uniqueness
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-fluoro-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBIYMITXAJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.